1-Chloro-4-nitro-2-(trichloromethoxy)benzene 1-Chloro-4-nitro-2-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1417567-07-7
VCID: VC2713000
InChI: InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl
Molecular Formula: C7H3Cl4NO3
Molecular Weight: 290.9 g/mol

1-Chloro-4-nitro-2-(trichloromethoxy)benzene

CAS No.: 1417567-07-7

Cat. No.: VC2713000

Molecular Formula: C7H3Cl4NO3

Molecular Weight: 290.9 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-nitro-2-(trichloromethoxy)benzene - 1417567-07-7

Specification

CAS No. 1417567-07-7
Molecular Formula C7H3Cl4NO3
Molecular Weight 290.9 g/mol
IUPAC Name 1-chloro-4-nitro-2-(trichloromethoxy)benzene
Standard InChI InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
Standard InChI Key UXQXGEYSHJFTBM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl

Introduction

Structural Characteristics and Related Compounds

The chemical structure of 1-Chloro-4-nitro-2-(trichloromethoxy)benzene features three key functional groups attached to the benzene ring:

  • A chlorine atom (position 1)

  • A nitro group (-NO₂) (position 4)

  • A trichloromethoxy group (-OCCl₃) (position 2)

The most closely related documented compounds include:

Comparative Structural Analysis

CompoundMolecular FormulaKey Structural Difference
1-Chloro-4-nitro-2-(trichloromethyl)benzeneC₇H₃Cl₄NO₂Contains -CCl₃ instead of -OCCl₃
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzeneC₇H₂Cl₄FNO₂Contains -CCl₃ and additional F atom
1-Chloro-2-(chloromethyl)-4-nitro-benzeneC₇H₅Cl₂NO₂Contains -CH₂Cl instead of -OCCl₃
Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-C₇H₃ClF₃NO₂Contains -CF₃ instead of -OCCl₃

The closest structural analog is 1-chloro-4-nitro-2-(trichloromethyl)benzene (CAS: 831-50-5), which differs only in having a direct carbon-carbon bond between the benzene ring and the trichloromethyl group, rather than the carbon-oxygen-carbon linkage in the trichloromethoxy group .

Predicted Physical and Chemical Properties

Based on the properties of structurally similar compounds, particularly 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene and related molecules, the following physical and chemical properties can be estimated:

Physical Properties

PropertyEstimated ValueBasis for Estimation
Molecular Weight308.91 g/molCalculated from molecular formula C₇H₃Cl₄NO₃
Physical StateSolid at room temperatureBased on similar halogenated aromatics
ColorPale yellow to white crystallineCommon for nitrobenzene derivatives
Density~1.7-1.8 g/cm³Extrapolated from 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene (1.7±0.1 g/cm³)
Melting PointUnknown (est. 60-100°C)Estimated from similar compounds
Boiling PointUnknown (est. >300°C)Estimated from similar compounds with high boiling points (333.1±37.0°C)

Chemical Reactivity

The compound would likely exhibit reactivity patterns influenced by its three primary functional groups:

  • The nitro group (-NO₂) would act as a strong electron-withdrawing group, activating the benzene ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution.

  • The trichloromethoxy group (-OCCl₃) would likely be susceptible to hydrolysis under basic conditions, potentially yielding a hydroxyl group and chloroform.

  • The chlorine substituent provides additional sites for potential nucleophilic substitution reactions.

The presence of multiple electron-withdrawing groups would likely enhance the electrophilicity of the benzene ring, making it relatively reactive toward nucleophiles compared to benzene itself.

Synthesis and Preparation Methods

Required Precursors

Key precursors for the synthesis would likely include:

  • 1-Chloro-2-hydroxybenzene (2-chlorophenol)

  • Chloroform (CHCl₃)

  • Nitrating agents

  • Halogenation catalysts

Research Limitations and Future Directions

The available literature shows minimal direct research on 1-Chloro-4-nitro-2-(trichloromethoxy)benzene specifically. Most related research focuses on trichloromethyl derivatives rather than trichloromethoxy compounds .

Future research directions could include:

  • Synthesis and full characterization of the compound's physical, chemical, and spectroscopic properties

  • Evaluation of its reactivity patterns, particularly regarding the stability and reactivity of the trichloromethoxy group

  • Assessment of potential applications in pharmaceutical synthesis or as a specialty chemical reagent

  • Comprehensive toxicological and environmental impact studies

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